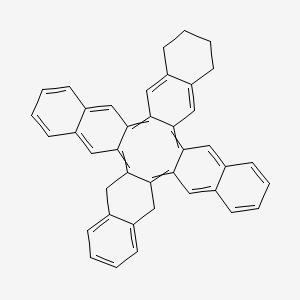
1,2,3,4,12,17-Hexahydrotetranaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,12,17-Hexahydrotetranaphthylene is a polycyclic aromatic hydrocarbon This compound is characterized by its unique structure, which includes multiple fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,12,17-Hexahydrotetranaphthylene typically involves the hydrogenation of tetranaphthylene. This process can be carried out using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is as follows: [ \text{C}{20}\text{H}{14} + 3\text{H}2 \rightarrow \text{C}{20}\text{H}_{20} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,12,17-Hexahydrotetranaphthylene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where hydrogen atoms on the benzene rings are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,2,3,4,12,17-Hexahydrotetranaphthylene has several applications in scientific research:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to interact with various biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,2,3,4,12,17-Hexahydrotetranaphthylene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to fit into hydrophobic pockets of proteins, potentially altering their function. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Another polycyclic aromatic hydrocarbon with multiple benzene rings.
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene.
Uniqueness
1,2,3,4,12,17-Hexahydrotetranaphthylene is unique due to its specific arrangement of hydrogenated and aromatic rings, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity patterns.
Properties
CAS No. |
116204-83-2 |
|---|---|
Molecular Formula |
C40H30 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1,3,5,7,9,11,13,19,21,23,25,27,29,31,34,36,38-heptadecaene |
InChI |
InChI=1S/C40H30/c1-2-10-26-18-34-33(17-25(26)9-1)35-19-27-11-3-4-13-29(27)21-37(35)39-23-31-15-7-8-16-32(31)24-40(39)38-22-30-14-6-5-12-28(30)20-36(34)38/h1-6,9-14,19-24H,7-8,15-18H2 |
InChI Key |
ZFEDFTCEXDALSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C4C=C5C=CC=CC5=CC4=C6CC7=CC=CC=C7CC6=C8C=C9C=CC=CC9=CC8=C3C=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)

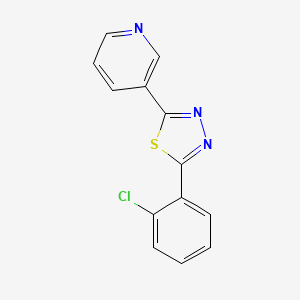
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)
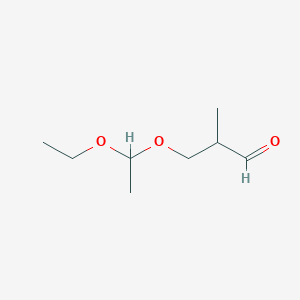
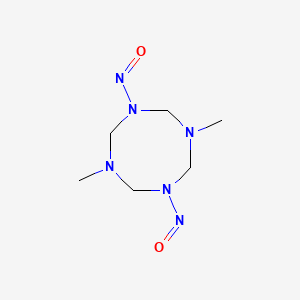

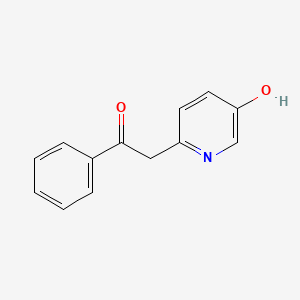
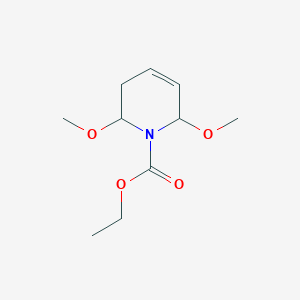
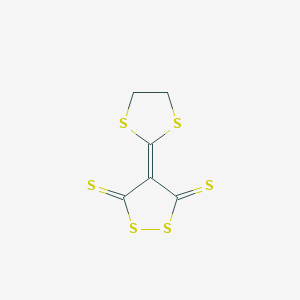

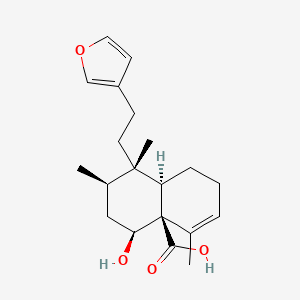
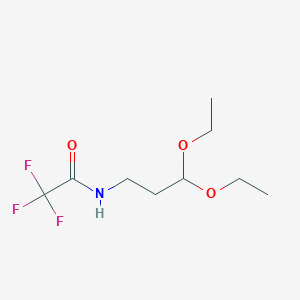
![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
